(R)-3-amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
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Overview
Description
®-3-amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
The synthesis of ®-3-amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyrrole with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium to form a key intermediate, which is then subjected to further reactions to yield the target compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
®-3-amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one has been extensively studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its interactions with various biological targets, including enzymes and receptors . In medicine, it shows promise as a potential therapeutic agent for the treatment of neurological disorders due to its benzodiazepine structure . Additionally, it has applications in the pharmaceutical industry for the development of new drugs.
Mechanism of Action
The mechanism of action of ®-3-amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties . The compound’s unique structure allows it to interact with these receptors in a specific manner, contributing to its pharmacological effects.
Comparison with Similar Compounds
Compared to other benzodiazepines, ®-3-amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one stands out due to its fluorine and amino substitutions, which may enhance its binding affinity and selectivity for certain receptors . Similar compounds include chlordiazepoxide and diazepam, which also belong to the benzodiazepine class and share similar pharmacological properties . the unique structural features of ®-3-amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one may offer advantages in terms of potency and specificity.
Properties
IUPAC Name |
(3R)-3-amino-9-fluoro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-11-8-4-7-10-12(9-5-2-1-3-6-9)18-14(17)15(20)19-13(10)11/h1-8,14H,17H2,(H,19,20)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIORTIPKQQCZHO-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=CC=C3F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N[C@H](C(=O)NC3=C2C=CC=C3F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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